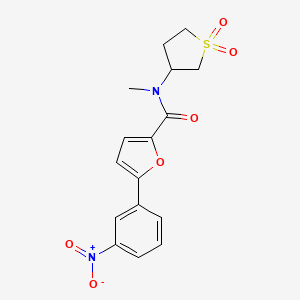

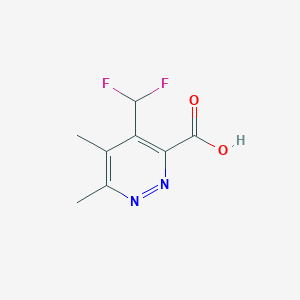

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been demonstrated through various methods. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues. These reactions employed triphenylphosphine palladium as a catalyst and potassium phosphate as a base, achieving moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been characterized using various techniques. For instance, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system with specific unit cell parameters. The ligand was found to coordinate with metal ions as a bidentate, forming neutral complexes . Another study on N-(2-nitrophenyl)furan-2-carboxamide provided insights into the orientation of the benzene and furan rings relative to the central fragment, as well as the dihedral angle formed by the nitro group with the adjacent benzene ring .

Chemical Reactions Analysis

The furan-2-carboxamide derivatives have been shown to participate in various chemical reactions, particularly in the formation of metal complexes. The study involving N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide reported the synthesis of its Co(II), Ni(II), and Cu(II) complexes. These complexes were characterized and their structures were optimized using density functional theory (DFT) computations .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives have been explored through different analyses. Thermal decomposition of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was investigated using thermogravimetry. Additionally, the antioxidant activities of these complexes were determined using DPPH and ABTS assays, while their anticancer activities were studied using MTT assay in MCF-7 breast cancer cells . The crystallographic study of N-(2-nitrophenyl)furan-2-carboxamide also contributed to understanding the physical properties by detailing the molecular interactions within the crystal, such as the formation of helical chains through weak C—H⋯O interactions .

Applications De Recherche Scientifique

Antimicrobial Activities

Research involving the synthesis and characterization of new organotin(IV) carboxylates derived from a Schiff base, including compounds similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide, has shown significant antimicrobial activities. These complexes were screened against various fungi and bacteria, displaying higher biocide activity compared to control drugs. The study suggests the potential application of such compounds in developing new antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).

Anti-leishmanial Activity

Another study reported the synthesis, characterization, and evaluation of new nitroaromatic compounds, including nitrophenyl furan carboxamide derivatives, for their in vitro anti-leishmanial activity. The presence of electroactive nitro groups in these compounds was found to be crucial for their biological activity, suggesting the potential use of such compounds in developing treatments for leishmaniasis (Dias, Lima, Pinheiro, et al., 2015).

Antioxidant and Antimicrobial Properties

A study on the synthesis and investigation of antimicrobial and antioxidant activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides highlights the potential of nitrofuran carboxamide derivatives as antioxidants and antimicrobials. This research could imply possible applications for this compound in these areas (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Radiosensitizers and Cytotoxins

Compounds containing nitrothiophene moieties have been evaluated both as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. Their application in enhancing radiotherapy's effectiveness or as targeted cancer therapies might also hint at the possible research directions for compounds with similar structures (Threadgill, Webb, O'Neill, et al., 1991).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-17(13-7-8-25(22,23)10-13)16(19)15-6-5-14(24-15)11-3-2-4-12(9-11)18(20)21/h2-6,9,13H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLDWKIPZIESLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)